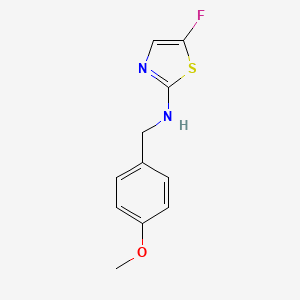

5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine

Overview

Description

5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine is a useful research compound. Its molecular formula is C11H11FN2OS and its molecular weight is 238.28. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

A derivative of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine demonstrated potent anticancer activity in vitro. It was found to induce G2/M cell cycle arrest in cancer cells and increased the levels of p53, a key tumor suppressor protein. This compound also altered the balance of mitochondrial proteins like Bcl-2 and Bax, leading to apoptosis through the activation of caspases. Its potential as a small-molecule activator of p53 suggests it could be a viable candidate for in vivo colon cancer studies (Kumbhare et al., 2014).

Antimicrobial Properties

Schiff bases derived from 1,3,4-thiadiazole compounds, related to this compound, have been studied for their antimicrobial properties. These compounds displayed strong antimicrobial activity against specific bacterial strains, and one of the compounds exhibited notable cytotoxicity on various cancer cell lines. Molecular docking studies suggest these compounds may be useful in combination with chemotherapy drugs for more efficient cancer therapy (Gür et al., 2020).

Structural Analysis

The structure of compounds related to this compound has been extensively analyzed. For example, one study focused on the synthesis of a compound and its crystal structure, revealing the existence of multiple hydrogen bonds and a three-dimensional network stabilized by these interactions. Such structural insights are crucial for understanding the reactivity and potential applications of these compounds (Yin et al., 2008).

Potential Nematicidal Agents

Novel methylene-bis-thiazolidinone derivatives, structurally related to this compound, have been synthesized and evaluated for their nematicidal and antibacterial activity. The compounds were characterized using various spectroscopic methods and showed promising biological activity, highlighting their potential as nematicidal agents (Srinivas et al., 2008).

Future Directions

Thiazole derivatives, including 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine, have shown promise in various areas of medicinal chemistry and drug discovery research . Future research may focus on the design and development of different thiazole derivatives to decrease drug resistance and reduce unpleasant side effects .

Mechanism of Action

Target of Action

Thiazole derivatives have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Some thiazole derivatives have been reported to exert their activity by blocking the calcium channels that inhibit the ndh-2 enzyme, causing dissipation of the membrane potential .

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

The diverse biological activities associated with thiazole derivatives suggest that the compound could potentially have a wide range of effects at the molecular and cellular levels .

Properties

IUPAC Name |

5-fluoro-N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2OS/c1-15-9-4-2-8(3-5-9)6-13-11-14-7-10(12)16-11/h2-5,7H,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKPUECVVJKHGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC=C(S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3016566.png)

![N-(2,3-dimethylphenyl)-2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3016569.png)

![N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B3016574.png)

![4-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B3016579.png)

![2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B3016580.png)